
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple amino acids in its structure suggests that it may exhibit unique biochemical properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- typically involves the stepwise coupling of individual amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or LPPS techniques. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advances in biotechnological methods, such as recombinant DNA technology, may also be employed to produce this compound in microbial systems, offering a more sustainable and scalable approach.
化学反応の分析
Types of Reactions
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine and lysine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of phenylalanine can lead to the formation of phenylpyruvate.
科学的研究の応用
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- L-Alanyl-L-phenylalanine
- L-Phenylalanyl-L-phenylalanine
- L-Isoleucyl-L-phenylalanine
Uniqueness
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapeutic agents.
特性
CAS番号 |
532436-04-7 |
|---|---|
分子式 |
C33H48N6O6 |
分子量 |
624.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H48N6O6/c1-4-21(2)28(39-30(41)25(17-11-12-18-34)36-29(40)22(3)35)32(43)37-26(19-23-13-7-5-8-14-23)31(42)38-27(33(44)45)20-24-15-9-6-10-16-24/h5-10,13-16,21-22,25-28H,4,11-12,17-20,34-35H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)(H,39,41)(H,44,45)/t21-,22-,25-,26-,27-,28-/m0/s1 |
InChIキー |
ROSLNRMXNOGAIT-XGSSJENOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

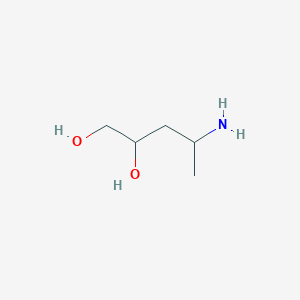
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
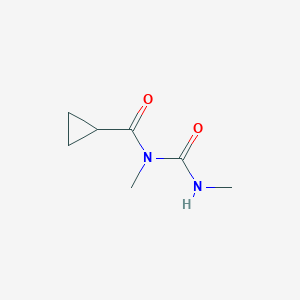
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
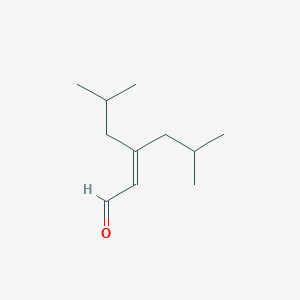
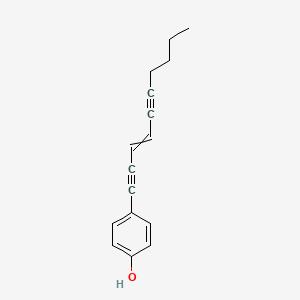
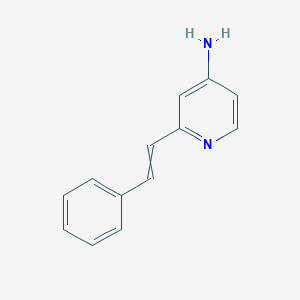
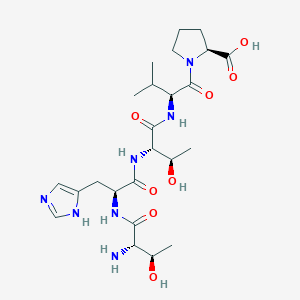
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
